5-propoxy-1H-indole-3-carbaldehyde
Description
Structural Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in both organic chemistry and chemical biology. researchgate.net Its unique electronic properties, arising from the delocalized π-electron system, and the presence of a hydrogen bond-donating N-H group, allow it to participate in various non-covalent interactions with biological macromolecules. rsc.org This structural motif is found in a vast array of naturally occurring and synthetic molecules with significant biological importance. nih.govresearchgate.net
Prominent examples of indole-containing compounds include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin. hmdb.ca The indole core's ability to serve as a framework for diverse functionalization has made it a central component in the design and synthesis of numerous pharmaceutical agents. nih.gov Its structural rigidity and the capacity for substitution at multiple positions enable the fine-tuning of pharmacological profiles, making it a recurring feature in drugs with anticancer, anti-inflammatory, and antiviral properties. researchgate.net
The Role of Indole-3-Carbaldehyde Derivatives as Versatile Synthetic Intermediates and Biologically Active Scaffolds
Indole-3-carbaldehyde, a key derivative of indole, serves as a crucial building block in organic synthesis. researchgate.netekb.eg The aldehyde group at the 3-position is highly reactive and can undergo a variety of chemical transformations, including condensation, oxidation, and reduction reactions. researchgate.net This versatility makes it an ideal precursor for the synthesis of a wide range of more complex heterocyclic systems and indole alkaloids. ekb.egchemicalbook.com
Beyond their role as synthetic intermediates, indole-3-carbaldehyde and its derivatives have demonstrated a spectrum of biological activities. nih.gov They have been investigated for their potential as anti-inflammatory, antimicrobial, and antifungal agents. nih.govwikipedia.org For instance, indole-3-carbaldehyde itself is a metabolite of dietary tryptophan produced by gut microbiota and can act as an agonist at the aryl hydrocarbon receptor, playing a role in modulating immune responses in the intestine. wikipedia.org The substitution on the indole ring of the indole-3-carbaldehyde scaffold is a common strategy to explore and optimize these biological activities. nih.gov
Academic Rationale for Investigating 5-Propoxy-1H-Indole-3-Carbaldehyde as a Distinct Indole Derivative
The academic interest in this compound stems from the broader effort to understand the structure-activity relationships of substituted indole-3-carbaldehyde derivatives. The nature of the substituent at the 5-position of the indole ring is known to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity.
Research on closely related analogues, such as 5-hydroxy-1H-indole-3-carbaldehyde and 5-methoxy-1H-indole-3-carbaldehyde, has revealed their importance as intermediates in the biosynthesis of defense-related metabolites in plants and as precursors for pharmacologically active compounds. nih.govbldpharm.com The investigation of a propoxy group at this position is a logical extension of this research, aiming to explore how a slightly larger and more lipophilic alkoxy group affects the compound's properties compared to smaller alkoxy or hydroxy groups.
The rationale for synthesizing and studying this compound is thus to systematically probe the effect of the 5-substituent's size and electronics on the chemical reactivity and biological potential of the indole-3-carbaldehyde scaffold. This contributes to a deeper understanding of the chemical space around this privileged heterocyclic system, potentially leading to the discovery of new compounds with tailored properties for various applications in materials science and medicinal chemistry.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 203.094629 g/mol |
| Monoisotopic Mass | 203.094629 g/mol |
| Topological Polar Surface Area | 40.3 Ų |
| Heavy Atom Count | 15 |
Data sourced from PubChem CID: 71757799 uni.lu
Related Indole-3-Carbaldehyde Derivatives
| Compound Name | Molecular Formula | Molecular Weight |
| Indole-3-carbaldehyde | C9H7NO | 145.16 g/mol |
| 5-Hydroxy-1H-indole-3-carbaldehyde | C9H7NO2 | 161.16 g/mol |
| 5-Methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | 175.18 g/mol |
Data sourced from PubChem bldpharm.comnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQFJTZGXGSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Propoxy 1h Indole 3 Carbaldehyde
Established and Emerging Synthetic Routes for Indole-3-Carbaldehyde Scaffolds
The indole-3-carbaldehyde framework is a common precursor in organic synthesis, and several methods have been developed for its preparation. ekb.eg These methods primarily involve the introduction of a formyl group (-CHO) onto the indole (B1671886) ring.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. sid.irresearchgate.netijpcbs.com The reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
Mechanism:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. wikipedia.orgnrochemistry.com
Electrophilic Attack: The indole nucleus, being electron-rich, acts as a nucleophile. mdpi.com It attacks the electrophilic Vilsmeier reagent, with a strong preference for the C3 position due to its high electron density. rsc.orgyoutube.com
Intermediate Formation: This attack leads to the formation of an iminium salt intermediate attached to the C3 position of the indole ring. nrochemistry.comsemanticscholar.org
Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to yield the final indole-3-carbaldehyde product. chemistrysteps.comorganic-chemistry.org
Procedurally, the reaction is often carried out by adding POCl₃ dropwise to a solution of the indole in DMF at a reduced temperature (e.g., 0-10°C) before warming to complete the reaction. orgsyn.org The reaction mixture is then typically poured into ice water and neutralized with a base to facilitate the hydrolysis and precipitation of the product. sid.ir This method is valued for its simplicity, high yields, and the purity of the resulting aldehyde. orgsyn.org
Table 1: Vilsmeier-Haack Reaction Overview
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Formation of Vilsmeier Reagent | DMF, POCl₃ | Chloroiminium ion |
| 2 | Electrophilic Aromatic Substitution | Indole, Vilsmeier Reagent | C3-substituted iminium salt |
| 3 | Hydrolysis | Water, Base | Indole-3-carbaldehyde |
While the Vilsmeier-Haack reaction is prevalent, other methods exist for the formylation of indoles.
Reimer-Tiemann Reaction: This reaction involves treating an electron-rich aromatic compound with chloroform (B151607) (CHCl₃) in the presence of a strong base, like potassium hydroxide (KOH), to introduce a formyl group. uop.edu.pkwikipedia.orgmychemblog.com The reactive electrophile in this case is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. chemistnotes.com While effective for phenols, its application to indoles can sometimes lead to an "abnormal" Reimer-Tiemann reaction, resulting in ring expansion to form 3-chloroquinoline instead of the expected indole-3-carbaldehyde. uop.edu.pkchemistnotes.com
Grignard Reagent-Based Formylation: Indole can be converted into an indole Grignard reagent (indolylmagnesium halide) by reaction with an alkylmagnesium halide. scispace.comwikipedia.org This reagent can then be treated with a suitable formylating agent, such as ethyl chloroformate, to introduce a substituent at the C3 position. researchgate.net The reaction conditions, including temperature, can influence whether substitution occurs at the N1 or C3 position. researchgate.net
Carbonylation Reactions: Modern synthetic methods include palladium-catalyzed carbonylation, which introduces a carbonyl group directly onto the indole ring. nih.gov This can be achieved by reacting an indole with carbon monoxide (CO) and an aryl boronic acid in the presence of a palladium catalyst to form indol-3-yl aryl ketones. acs.org Variations of this method can be adapted for formylation.
Indole-3-carbaldehydes can also be synthesized through the oxidation of substituted indoles.
Oxidation of Skatole (3-methylindole): Skatole can be oxidized to indole-3-carbaldehyde. This transformation can be accomplished using chemical oxidizing agents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net Biological pathways also exist, where enzymes like tryptophan side chain oxidase from Pseudomonas can convert skatole to indole-3-carbaldehyde via an indole-3-methanol intermediate. nih.govresearchgate.net
Oxidation of Indole-3-Acetic Acid (IAA): Indole-3-acetic acid, a common plant hormone, can undergo oxidative decarboxylation to yield indole-3-carbaldehyde. wikipedia.org This reaction can be performed using reagents like sodium periodate, often catalyzed by manganese complexes. researchgate.netekb.eg
Targeted Synthesis of 5-Propoxy-1H-Indole-3-Carbaldehyde
The specific synthesis of this compound requires the introduction of a propoxy group (-OCH₂CH₂CH₃) at the C5 position of the indole ring. This is typically achieved through an etherification reaction.
Pathway 1: Propoxylation followed by Formylation A common strategy begins with 5-hydroxyindole (B134679). The hydroxyl group is deprotonated with a base to form a more nucleophilic phenoxide, which is then reacted with a propylating agent (e.g., 1-bromopropane (B46711) or propyl iodide) to form 5-propoxyindole. Subsequently, the 5-propoxyindole can be formylated at the C3 position using a standard method like the Vilsmeier-Haack reaction.
Pathway 2: Formylation followed by Propoxylation Alternatively, one can start with 5-hydroxy-1H-indole-3-carbaldehyde. The hydroxyl group at the C5 position is then etherified using a propyl halide and a base. This route is advantageous if the starting material, 5-hydroxy-1H-indole-3-carbaldehyde, is readily available.
The alkylation of hydroxyindoles is a known synthetic transformation. mdpi.com Generally, N-hydroxyindoles can be alkylated using reagents like dimethyl sulfate or methyl iodide. nih.gov This principle extends to the O-alkylation of the hydroxyl group on the benzene (B151609) ring portion of the indole scaffold.
To achieve a high yield of this compound, the reaction conditions for the etherification step must be carefully controlled.
Key parameters for optimization include:
Base: A suitable base is required to deprotonate the C5-hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause unwanted side reactions.
Solvent: The choice of solvent is crucial. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetone (B3395972), or acetonitrile are frequently used for Williamson ether synthesis as they can dissolve the reactants and facilitate the nucleophilic substitution.
Propylating Agent: 1-Bromopropane or 1-iodopropane (B42940) are effective alkylating agents for this transformation.
Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to decomposition or side products. Optimization studies typically involve screening temperatures, for instance, from room temperature up to the reflux temperature of the chosen solvent.
By systematically adjusting these parameters, the yield of the desired 5-propoxy product can be maximized while minimizing the formation of impurities.
Table 2: Typical Conditions for C5-Propoxylation of a Hydroxyindole Intermediate
| Parameter | Condition | Purpose |
| Starting Material | 5-Hydroxyindole or 5-Hydroxy-1H-indole-3-carbaldehyde | Provides the hydroxyl group for etherification |
| Base | K₂CO₃, NaH | Deprotonates the hydroxyl group to form a nucleophilic alkoxide/phenoxide |
| Alkylating Agent | 1-Bromopropane, 1-Iodopropane | Provides the propyl group for the ether linkage |
| Solvent | DMF, Acetone, Acetonitrile | Provides a medium for the reaction |
| Temperature | Room Temperature to Reflux | Controls the rate of reaction |
Derivatization Strategies via the Carbaldehyde Moiety
The aldehyde functional group at the C3 position of the indole ring is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. These transformations primarily involve carbon-carbon and carbon-nitrogen bond-forming reactions, as well as selective redox manipulations.
Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensations, Wittig Reactions)
The electrophilic nature of the aldehyde carbon in this compound facilitates its reaction with various carbon nucleophiles, leading to the formation of new carbon-carbon bonds and the extension of the carbon framework.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds possessing an active methylene (B1212753) group, catalyzed by a weak base. For indole-3-carbaldehydes, this reaction is a well-established method for synthesizing derivatives with a vinyl linkage at the C3 position. designer-drug.comacs.org The reaction of this compound with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, would be expected to proceed smoothly to yield the corresponding substituted acrylonitriles and acrylamides. acs.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. researchgate.net This involves the reaction of this compound with a phosphonium ylide. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond, depending on the structure of the ylide. A one-pot aqueous Wittig reaction has been described, which can be a convenient method for such transformations. libretexts.org
Table 1: Representative Carbon-Carbon Bond Forming Reactions
| Reaction | Reagent/Catalyst | Product Type |
|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine) | 3-(1H-Indol-3-yl)acrylonitrile derivative |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH-R) | 3-(alkenyl)-1H-indole derivative |
Carbon-Nitrogen Bond Forming Reactions (e.g., Imine, Hydrazone, Semicarbazone Formation)
The reaction of the aldehyde group with various nitrogen nucleophiles provides a straightforward route to a diverse range of derivatives containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.
Imine Formation: Primary amines react with this compound to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various biologically active compounds and ligands.
Hydrazone Formation: Hydrazines and their derivatives, such as phenylhydrazine or 2,4-dinitrophenylhydrazine, react with the aldehyde to form hydrazones. These derivatives are often crystalline solids with sharp melting points, making them useful for characterization purposes.
Semicarbazone Formation: The reaction with semicarbazide hydrochloride in the presence of a base like sodium acetate yields the corresponding semicarbazone. Semicarbazones of indole-3-carbaldehyde derivatives have been synthesized and characterized for their biological activities.
Table 2: Common Carbon-Nitrogen Bond Forming Reactions
| Reaction | Reagent | Product Type |
|---|---|---|
| Imine Formation | Primary Amine (R-NH2) | Imine (Schiff Base) |
| Hydrazone Formation | Hydrazine (H2N-NHR) | Hydrazone |
| Semicarbazone Formation | Semicarbazide (H2N-NH-C(O)NH2) | Semicarbazone |
Selective Reduction and Oxidation of the Aldehyde Group
The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the indole ring or the propoxy group, providing further avenues for derivatization.
Selective Reduction: The reduction of the aldehyde to the corresponding alcohol, (5-propoxy-1H-indol-3-yl)methanol, can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation as it is chemoselective for aldehydes and ketones and typically does not reduce the indole double bond under standard conditions. libretexts.orgniscpr.res.in In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the aldehyde to a methyl group (skatole derivative). researchgate.net
Selective Oxidation: The aldehyde can be oxidized to 5-propoxy-1H-indole-3-carboxylic acid. Mild oxidizing agents are required to avoid oxidation of the electron-rich indole ring. Silver oxide (Ag₂O) is a classic reagent for the selective oxidation of aldehydes to carboxylic acids, often used in the Tollens' test. masterorganicchemistry.comwikipedia.org This transformation is also observed in biological systems, where aldehyde oxidases convert indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govnih.gov
Functionalization at the Indole Nitrogen (N1 Position)
The nitrogen atom of the indole ring is nucleophilic and can be functionalized through various reactions, which is crucial for modulating the electronic properties of the ring and for introducing structural diversity. ekb.eg
N-Alkylation and N-Acylation for Structural Diversity
Introducing alkyl or acyl groups at the N1 position can significantly alter the biological activity and physicochemical properties of the indole scaffold.
N-Alkylation: The N-H proton of the indole is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the indolide anion. researchgate.netnih.gov This anion can then react with an alkylating agent, like an alkyl halide or tosylate, to yield the N-alkylated product. researchgate.net This is a standard procedure for the synthesis of N-substituted indoles. semanticscholar.org
N-Acylation: Similarly, N-acylation can be achieved by reacting the indolide anion with an acylating agent, such as an acyl chloride or an acid anhydride. nih.gov Direct acylation of indoles with carboxylic acids can also be performed using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov The presence of an electron-withdrawing group at C3, like the carbaldehyde, facilitates these N-functionalization reactions.
Protecting Group Chemistry in Indole Synthesis
In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions during subsequent transformations. researchgate.net The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.
A variety of protecting groups have been developed for the indole nitrogen. wikipedia.org Common examples include:
Sulfonyl groups: Tosyl (Ts) and mesitylenesulfonyl (Mts) groups are robust and can be cleaved under specific conditions. masterorganicchemistry.com
Carbamates: tert-Butoxycarbonyl (Boc) is a widely used protecting group that is stable to a range of conditions but can be readily removed with acid.
Silyl groups: Triisopropylsilyl (TIPS) or other silyl groups can be used and are typically removed with fluoride ions. researchgate.net
Alkoxymethyl groups: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another popular choice, offering stability and specific deprotection methods. orgsyn.org
The introduction of these groups typically follows the same general procedure as N-alkylation or N-acylation, by reacting the indolide anion with the corresponding chloride (e.g., tosyl chloride, Boc anhydride). The strategic use of these protecting groups is essential for the successful synthesis of complex indole-containing molecules. niscpr.res.in
Regioselective Functionalization of the Indole Ring System (e.g., Halogenation)
The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is dictated by the inherent electronic properties of the indole nucleus and the influence of existing substituents. In the case of this compound, the substitution pattern is expected to direct functionalization to specific positions on the indole ring.
The presence of the electron-donating propoxy group at the C5 position and the electron-withdrawing carbaldehyde group at the C3 position significantly influences the regioselectivity of electrophilic attack. The propoxy group activates the benzene portion of the indole ring towards electrophilic substitution, while the indole nitrogen directs electrophiles primarily to the C3 position. However, since the C3 position is already substituted with a carbaldehyde group, electrophilic attack will be directed to other available positions on the ring.
Halogenation is a key functionalization reaction for indole derivatives, providing precursors for further synthetic transformations. syncsci.com The introduction of halogen atoms can significantly alter the electronic and biological properties of the molecule. mdpi.com
Common halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are frequently employed for the regioselective halogenation of indoles. The reaction conditions, including the choice of solvent and temperature, can be optimized to favor substitution at a particular position.
For this compound, electrophilic halogenation is anticipated to occur preferentially at the C4, C6, or C2 positions of the indole ring. The electron-donating nature of the propoxy group at C5 would strongly activate the C4 and C6 positions. The C2 position is also a potential site for halogenation, though it is generally less reactive than the positions on the benzene ring in the presence of an activating group at C5.
Detailed research findings on the direct halogenation of this compound are not extensively reported in the reviewed literature. However, studies on analogous 5-substituted indole-3-carbaldehydes provide valuable insights into the expected regiochemical outcomes. For instance, the bromination of certain indole-3-carboxaldehydes has been shown to yield specific monobrominated products. mdpi.com Similarly, direct iodination of indoles using reagents like N-iodosuccinimide (NIS) in the presence of a catalyst such as BF₃·Et₂O has been demonstrated to be an effective method for introducing iodine at specific positions. rsc.org
The following table summarizes the expected regioselective halogenation reactions of this compound based on known methodologies for similar indole derivatives.
| Halogenating Agent | Expected Product(s) | Reaction Conditions | Reference Analogy |
| N-Bromosuccinimide (NBS) | 4-Bromo-5-propoxy-1H-indole-3-carbaldehyde and/or 6-Bromo-5-propoxy-1H-indole-3-carbaldehyde | Inert solvent (e.g., CH₂Cl₂, THF), Room Temperature | mdpi.com |
| N-Chlorosuccinimide (NCS) | 4-Chloro-5-propoxy-1H-indole-3-carbaldehyde and/or 6-Chloro-5-propoxy-1H-indole-3-carbaldehyde | Inert solvent (e.g., CH₂Cl₂, THF), Room Temperature | syncsci.com |
| N-Iodosuccinimide (NIS) / BF₃·Et₂O | 4-Iodo-5-propoxy-1H-indole-3-carbaldehyde and/or 6-Iodo-5-propoxy-1H-indole-3-carbaldehyde | Dichloromethane (CH₂Cl₂), Room Temperature | rsc.org |
Further functionalization of the halogenated derivatives of this compound can be achieved through various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular diversity of this indole scaffold.
Advanced Spectroscopic and Structural Elucidation of 5 Propoxy 1h Indole 3 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignmentrsc.orgrsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of molecular structures of 5-propoxy-1H-indole-3-carbaldehyde derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for precise structural elucidation.
In the ¹H NMR spectrum of an indole-3-carbaldehyde derivative, distinct signals correspond to each proton in the molecule. The aldehyde proton (CHO) typically appears as a sharp singlet significantly downfield, usually in the range of δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. rsc.org The proton on the indole (B1671886) nitrogen (N-H) also presents as a broad singlet at a high chemical shift, often above δ 12 ppm in DMSO-d6, as seen in the spectrum of 5-iodo-1H-indole-3-carbaldehyde. rsc.org
The aromatic protons on the indole core exhibit characteristic chemical shifts and coupling patterns that are dependent on the substitution. For a 5-propoxy substituted indole, the protons at positions 4, 6, and 7 will show specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) that confirm their relative positions. The propoxy group itself will be identifiable by a triplet for the terminal methyl group (CH₃), a sextet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the oxygen (OCH₂).
¹H NMR Data for Selected Indole-3-carbaldehyde Derivatives
| Compound | Aldehyde H (ppm) | Indole N-H (ppm) | Aromatic H (ppm) | Other Protons (ppm) | Reference |
|---|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | 10.08 (s) | 8.79 (s) | 8.40-8.27 (m), 7.86 (d), 7.49-7.29 (m) | - | rsc.org |
| 5-Iodo-1H-indole-3-carbaldehyde | 9.92 (s) | 12.27 (s) | 8.44 (s), 8.29 (d), 7.53 (dd), 7.37 (d) | - | rsc.org |
| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s) | - | 8.35 (d), 7.69 (s), 7.50-7.33 (m) | 3.90 (s, N-CH₃) | rsc.org |
| 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde | 9.92 (s) | - | 7.78 (d), 7.59 (s), 7.22 (d), 6.98-6.95 (m) | 3.89 (s, O-CH₃), 3.82 (s, N-CH₃) | rsc.org |
Mass Spectrometry (MS) in Confirmation of Reaction Products and Purityrsc.orgrsc.orguni.lu
Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight of synthesized this compound derivatives and to assess their purity. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which is crucial for verifying the successful outcome of a chemical reaction.
In electrospray ionization mass spectrometry (ESI-MS), a common technique for these types of molecules, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound (C₁₂H₁₃NO₂), the expected monoisotopic mass is 203.0946 g/mol . uni.lu Therefore, its ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 204.1019. uni.lu
High-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, it is possible to confirm the identity of the product and rule out other possibilities. For example, in the synthesis of 5-iodo-1H-indole-3-carbaldehyde, HRMS confirmed the molecular formula C₉H₆INO by matching the found m/z value (285.9719 for [M+H]⁺) with the calculated value (285.9723). rsc.org This level of accuracy is essential for validating new compounds and ensuring the purity of reaction products.
Mass Spectrometry Data for Selected Indole-3-carbaldehyde Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Technique | Reference |
|---|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | C₉H₇NO | 146.0555 | 146 | ESI-MS | rsc.org |
| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 160.0711 | 160 | ESI-MS | rsc.org |
| 1-Phenyl-1H-indole-3-carbaldehyde | C₁₅H₁₁NO | 222.0868 | 222 | ESI-MS | rsc.org |
| 5-Iodo-1H-indole-3-carbaldehyde | C₉H₆INO | 285.9723 | 285.9719 | HRMS (ESI) | rsc.org |
| 5-Iodo-6-methoxy-1H-indole-3-carbaldehyde | C₁₀H₈INO₂ | 301.9672 | 301.9670 | HRMS (ESI) | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgpressbooks.publibretexts.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in molecules like this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of chemical bonds, providing a molecular fingerprint.
The IR spectrum of an indole-3-carbaldehyde derivative will display several characteristic absorption bands. A key feature is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1650-1730 cm⁻¹. libretexts.org For instance, the C=O stretch in 5-iodo-1H-indole-3-carbaldehyde is observed at 1650 cm⁻¹. rsc.org
Another important diagnostic band is the N-H stretch of the indole ring, which gives rise to a moderate to sharp absorption around 3200-3500 cm⁻¹. pressbooks.pub In the spectrum of 5-iodo-1H-indole-3-carbaldehyde, this band is seen at 3239 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic propoxy group appears just below 3000 cm⁻¹.
The C-O stretching vibration of the propoxy ether linkage will also be present, usually in the 1000-1300 cm⁻¹ region. Furthermore, C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ range. The presence and specific positions of these bands collectively confirm the presence of the indole, aldehyde, and propoxy functional groups.
Characteristic IR Absorption Bands for Indole-3-carbaldehyde Derivatives
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Example: 5-Iodo-1H-indole-3-carbaldehyde (cm⁻¹) | Reference |
|---|---|---|---|---|
| Indole N-H | Stretch | 3200-3500 | 3239 | rsc.orgpressbooks.pub |
| Aldehyde C=O | Stretch | 1650-1730 | 1650 | rsc.orglibretexts.org |
| Aromatic C=C | Stretch | 1450-1600 | 1435 | rsc.orgpressbooks.pub |
| Ether C-O | Stretch | 1000-1300 | 1285, 1232 | rsc.orgpressbooks.pub |
| Aromatic C-H | Stretch | 3000-3100 | Not specified | pressbooks.publibretexts.org |
| Aliphatic C-H | Stretch | 2850-2960 | 2924 | rsc.orglibretexts.org |
X-ray Diffraction for Solid-State Structural Characterizationresearchgate.netnih.govmdpi.com
X-ray diffraction analysis of single crystals provides the most definitive structural information for this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding.
For example, the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, has been determined to be in the orthorhombic crystal system with the space group Pca2₁. researchgate.net The analysis revealed that the indole ring system is nearly planar. In the crystal, molecules are linked by N-H···O hydrogen bonds, where the indole N-H donor of one molecule interacts with the carbonyl oxygen atom of an adjacent molecule, forming one-dimensional chains. researchgate.net
Similarly, the crystal structure of 5-methyl-1H-indole-3-carbaldehyde is also orthorhombic and features N-H···O hydrogen bonds that connect molecules into chains. nih.gov These chains are further associated through C-H···π interactions. Studies on related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have shown the formation of cyclic dimers via dual O-H···O hydrogen bonds in the crystal. mdpi.com
For a this compound derivative, X-ray diffraction would confirm the planarity of the indole core, the conformation of the propoxy chain, and the nature of the intermolecular forces, particularly the hydrogen bonding network involving the N-H and C=O groups, which dictates the molecular packing in the solid state.
Crystallographic Data for 1H-Indole-3-carbaldehyde
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇NO | researchgate.net |
| Molecular Weight | 145.16 | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pca2₁ | researchgate.net |
| a (Å) | 14.0758 (9) | researchgate.net |
| b (Å) | 5.8059 (4) | researchgate.net |
| c (Å) | 8.6909 (5) | researchgate.net |
| V (ų) | 710.24 (8) | researchgate.net |
| Z | 4 | researchgate.net |
| Key Intermolecular Interaction | N-H···O Hydrogen Bond | researchgate.net |
Biological Activities and Mechanistic Studies of 5 Propoxy 1h Indole 3 Carbaldehyde Derivatives
Investigations into Antimicrobial Properties
Derivatives of 5-propoxy-1H-indole-3-carbaldehyde have been investigated for their potential to combat microbial infections, exhibiting both antifungal and antibacterial activities through various mechanisms of action.
The antifungal potential of indole-3-carboxaldehyde (B46971), a related compound, offers insights into the likely mechanisms of its propoxy derivatives. Studies have shown that indole-3-carboxaldehyde can induce the disintegration of the mitochondrial bilayer membrane in fungi such as Fusarium solani. mdpi.com This disruption leads to a significant reduction in the mitochondrial membrane potential. mdpi.com
Furthermore, this class of compounds can hamper the growth of fungi by suppressing the activity of the mitochondrial electron transport chain, specifically complex I. mdpi.com This inhibition results in the accumulation of reactive oxygen species (ROS), as the mitochondrial antioxidant pathway is disrupted, impeding the effective clearance of these damaging molecules. mdpi.com The accumulation of ROS ultimately contributes to fungal cell death. mdpi.com The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and glutathione reductase (GR) have been observed to decrease following treatment with indole-3-carboxaldehyde. mdpi.com
| Cellular Target/Pathway | Observed Effect | Reference |
|---|---|---|
| Mitochondrial Membrane | Disintegration of bilayer membrane, reduced membrane potential | mdpi.com |
| Mitochondrial Electron Transport Chain | Inhibition of Complex I | mdpi.com |
| Reactive Oxygen Species (ROS) | Accumulation due to antioxidant pathway disruption | mdpi.com |
| Antioxidant Enzymes (SOD, CAT, POD, GR) | Reduced activity | mdpi.com |
Derivatives of indole-3-carbaldehyde have demonstrated notable antibacterial properties, with membrane disruption being a key mode of action. Indole-3-carboxamido-polyamine conjugates, for instance, are capable of disrupting the bacterial membrane of both Gram-positive (Staphylococcus aureus and methicillin-resistant S. aureus - MRSA) and the outer membrane of Gram-negative bacteria (Pseudomonas aeruginosa). nih.gov This suggests that membrane perturbation is a likely mechanism for their intrinsic antimicrobial activities. nih.gov
Similarly, recent studies on semicarbazone and thiosemicarbazone derivatives of indole-3-carbaldehyde suggest their mode of action involves the rupture of the bacterial cell membrane. csic.es
| Derivative Class | Proposed Mode of Action | Targeted Bacteria (Examples) | Reference |
|---|---|---|---|
| Indole-3-carboxamido-polyamines | Bacterial membrane disruption | S. aureus, MRSA, P. aeruginosa | nih.gov |
| Semicarbazones/Thiosemicarbazones | Cell membrane rupture | S. aureus, E. coli, P. aeruginosa | csic.es |
Exploration of Anticancer Potential and Cell Death Mechanisms
In addition to their antimicrobial effects, derivatives of this compound have shown significant promise as anticancer agents, primarily through the induction of non-apoptotic cell death and modulation of critical cellular signaling pathways.
A significant finding in the study of these compounds is their ability to induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, ultimately leading to cell death. Derivatives known as indolyl-pyridinyl-propenones, which can be synthesized from 2-methyl-5-propoxy-[1H]-indole-3-carbaldehyde, have been identified as potent inducers of methuosis.
The underlying mechanism for this activity is the inhibition of the phosphoinositide kinase, FYVE-type finger containing (PIKFYVE). nih.gov PIKFYVE is a crucial enzyme in the regulation of endomembrane trafficking. Its inhibition disrupts lysosome homeostasis and leads to the vacuolization characteristic of methuosis.
| Derivative Class | Mechanism | Cellular Outcome | Reference |
|---|---|---|---|
| Indolyl-pyridinyl-propenones | Inhibition of PIKFYVE | Methuosis (non-apoptotic cell death) | nih.gov |
The anticancer activity of indole (B1671886) derivatives extends to the modulation of various cellular signaling pathways. In a broader context, indole compounds have been shown to deregulate multiple pathways, including the PI3K/Akt/mTOR signaling pathway. nih.gov They are also effective modulators of the downstream transcription factor NF-κB signaling. nih.gov
Specifically, indole-3-carboxaldehyde has been found to inhibit the TLR4/NF-κB/p38 signaling pathway, which is involved in inflammatory responses. mdpi.com Furthermore, it can act as a ligand for the aryl hydrocarbon receptor (AhR), which in turn stimulates the production of interleukin-22, a cytokine involved in mucosal homeostasis. wikipedia.orgnih.govmdpi.com
While direct studies on this compound derivatives are limited, the broader class of indole compounds has shown the potential to interact with nucleic acids. Some small indole derivatives have been found to bind to the minor groove of the DNA double helix, with binding affinities in the range of 10⁴–10⁵ per mole. researchgate.net This binding is generally non-specific and driven by van der Waals and hydrophobic forces. researchgate.net
Additionally, certain indole alkaloids, such as cryptosanguinolentine, have been reported to inhibit DNA replication and transcription, suggesting that this could be a potential, though less explored, mechanism of action for some indole derivatives. researchgate.net
Research on Antiviral and Antitubercular Activities
The indole nucleus is a "privileged scaffold" in drug development, and derivatives of indole-3-carbaldehyde have been a focal point for the discovery of new antimicrobial agents. Research has particularly highlighted their potential against Mycobacterium tuberculosis and various viral pathogens.
A range of hydrazone and 3-nitrovinyl analogs derived from indole-3-carboxaldehydes have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis H37Rv. nih.gov In these studies, several compounds demonstrated inhibitory activity, with some showing significant potency in primary screening assays. nih.gov The modification of the carbaldehyde group into hydrazones or other related structures appears to be a promising strategy for developing new antitubercular leads. While specific 5-propoxy derivatives were not highlighted in these particular studies, the consistent activity of the indole-3-carbaldehyde core suggests that substitutions at the 5-position could further modulate this activity.
In the realm of antiviral research, indole derivatives have shown efficacy against a variety of viruses, including HIV and HCV. For instance, a 5,6-dihydroxyindole carboxamide derivative displayed potent activity against HIV-1 integrase. More recently, a derivative of 5-methoxyindole-3-carboxylic acid was identified as having a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. researchgate.net This finding underscores the potential of substituted indole-3-carboxylic acids, which can be derived from the corresponding carbaldehydes, as antiviral drug candidates. The core structure's ability to serve as a ligand for various biological receptors makes it a versatile starting point for the development of novel therapeutic agents.
Table 1: Antitubercular and Antiviral Activities of Selected Indole Derivatives
| Compound Class | Target Organism/Virus | Key Findings | Reference |
| Hydrazone analogs of indole-3-carboxaldehydes | Mycobacterium tuberculosis H37Rv | Several compounds showed inhibitory activity at 6.25 µg/mL. | nih.gov |
| 3-Nitrovinyl analogs of indole-3-carboxaldehydes | Mycobacterium tuberculosis H37Rv | The most active compounds had IC50 values ranging from 1.6 to 5.96 µg/mL. | nih.gov |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 | Displayed strong anti-HIV-1 integrase activity with an IC50 of 1.4 μM. | |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM concentration in vitro. | researchgate.net |
Role in Plant Physiology and Defense Mechanisms
Indole-3-carbaldehyde and its derivatives are not only of synthetic interest but are also crucial secondary metabolites in plants, particularly within the context of defense against pathogens.
Biosynthesis of Phytoalexins and Indolic Metabolites in Plants (e.g., Arabidopsis)
In cruciferous plants like Arabidopsis thaliana, indolic secondary metabolites are fundamental to pathogen defense. pharmacophorejournal.comnih.gov Besides the well-known phytoalexin camalexin, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan. nih.govresearchgate.net This biosynthetic pathway proceeds through key intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile (IAN). pharmacophorejournal.comnih.gov
Upon exposure to elicitors like silver nitrate, which mimics pathogen-induced stress, the accumulation of these indolic compounds increases significantly. nih.govresearchgate.net Among the major derivatives identified are glucose conjugates of 5-hydroxyindole-3-carbaldehyde. nih.govresearchgate.net The total accumulation level of ICHO and ICOOH derivatives in response to stress can be comparable to that of camalexin, highlighting their importance in the plant's defense arsenal. nih.govresearchgate.net The biosynthesis of these compounds from IAN has been clearly demonstrated through metabolomics and precursor feeding experiments. tci-thaijo.org
Enzymatic Biotransformations and Detoxification Pathways in Organisms
The formation and conversion of indole-3-carbaldehyde in organisms are governed by specific enzymatic processes. In Arabidopsis, two key enzymes have been identified for their roles in the biosynthesis of ICHO and its derivatives. The Cytochrome P450 enzyme, CYP71B6, efficiently converts indole-3-acetonitrile (IAN) into ICHO. nih.govresearchgate.net Subsequently, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of ICHO to indole-3-carboxylic acid (ICOOH). pharmacophorejournal.comnih.gov
These enzymatic transformations are part of a larger metabolic network. For instance, crude enzyme preparations from etiolated pea seedlings were reported to produce indole-3-carboxaldehyde via the biotransformation of indole-3-acetic acid (IAA). researchgate.net In other organisms, detoxification pathways for related indole compounds have been observed. Fungal detoxifying enzymes, such as brassinin (B1667508) oxidase, can mediate the conversion of phytoalexins into 1H-indole-3-carboxaldehyde. researchgate.net In mammals, studies on the biotransformation of indole-3-carbinol in rats have shown that while some indole metabolites induce detoxification enzymes, indole-3-carboxaldehyde itself does not significantly enhance the activity of certain cytochrome P450 enzymes in cultured hepatocytes, suggesting it may be part of a distinct metabolic or detoxification route. wikipedia.org
Computational Chemistry and in Silico Analysis of 5 Propoxy 1h Indole 3 Carbaldehyde Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 5-propoxy-1H-indole-3-carbaldehyde derivatives. DFT methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties that govern chemical behavior.
For the related indole-3-carbaldehyde scaffold, studies have employed DFT methods like B3LYP with basis sets such as 6-31G(d) to analyze its structure and properties. tandfonline.com Such calculations determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For instance, a study on a novel indole-3-carboxaldehyde (B46971) analogue reported a HOMO-LUMO energy gap of 4.1008 eV, indicating its relative stability. researchgate.net
The introduction of a 5-propoxy group would be expected to influence these electronic properties. The oxygen atom in the propoxy group acts as an electron-donating group, which would likely increase the energy of the HOMO and alter the electrostatic potential distribution across the molecule. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For indole-3-carboxaldehyde derivatives, MEP analysis has identified specific atoms favorable for nucleophilic or electrophilic interactions, guiding the understanding of their reaction mechanisms. researchgate.net
Table 1: Predicted Electronic Properties of an Indole-3-Carbaldehyde Analogue
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 4.1008 eV | researchgate.net |
This data is for a related indole-3-glyoxylic acid derivative and illustrates the type of parameters obtained from DFT calculations.
The three-dimensional structure of a molecule is crucial for its interaction with biological targets. Derivatives of this compound can exhibit conformational isomerism due to the flexibility of the propoxy chain and potential rotations around other single bonds. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
A study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, which has two independent molecules in its asymmetric unit, revealed that they are conformational isomers (rotamers) related by a rotation about the central S-N bond. nih.gov DFT and Intrinsic Reaction Coordinate (IRC) calculations showed that the energy barrier for rotation between these conformers is relatively low, in the range of 2.5–5.5 kcal/mol. nih.gov This indicates that multiple conformations can coexist at room temperature.
For this compound, the propyl group can adopt various conformations (e.g., anti, gauche). Furthermore, the orientation of the aldehyde group relative to the indole (B1671886) ring (s-trans vs. s-cis) is another source of isomerism. Quantum chemical calculations can model these different conformations, calculate their relative energies, and determine the most stable, low-energy structure, which is critical for subsequent docking and QSAR studies.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries and understanding the molecular basis of a ligand's activity. Derivatives of the indole-3-carbaldehyde scaffold have been docked into the active sites of various enzymes to explore their potential as inhibitors.
For example, various new heterocyclic compounds synthesized from an indole-3-yl precursor were docked against antimicrobial targets, including UDP-N-acetylmuramate:L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov The results showed that the indole derivatives were well-accommodated in the active sites, with one compound exhibiting a minimum binding energy of -11.5 kcal/mol against MurC, which was superior to the standard drug ampicillin. nih.gov Similarly, docking studies of other indole derivatives have been performed against cancer targets like K-Ras and Alzheimer's-related enzymes such as β-secretase. mdpi.comthesciencein.org
These studies typically reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For a derivative of this compound, the propoxy group could engage in hydrophobic interactions within the binding pocket, while the indole NH group and the aldehyde oxygen could act as hydrogen bond donors and acceptors, respectively.
Table 2: Examples of Molecular Docking Studies on Indole Derivatives
| Indole Derivative Class | Protein Target | Binding Energy/Score | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Thiophene/Furan-Indole Hybrid | UDP-N-acetylmuramate:L-alanine ligase (MurC) | -11.5 kcal/mol | Hydrogen bonds, pi-stacked interactions | nih.gov |
| Indole-Triazole-Coumarin Hybrid | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Binding mode analysis performed | rsc.org |
| Furo[3,2-g]chromene-6-carbaldehyde | β-Secretase (BACE-1) | -32.74 kcal/mol | Hydrogen bonding | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Derivation and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for bioactivity.
Several QSAR studies have been successfully performed on indole derivatives. tandfonline.comnih.govijpsr.com For a series of indole analogues acting as monoamine oxidase (MAO) inhibitors, a QSAR model was developed that showed a good predictive value, with a cross-validated r² of 0.743 for MAO-A inhibition. nih.gov In another study on indole derivatives with antifungal activity against Candida albicans, a QSAR model was generated using descriptors calculated by DFT, achieving a correlation coefficient (R) of 0.8879. tandfonline.com
To develop a QSAR model for this compound derivatives, a set of analogues with varying substituents would be synthesized and their biological activity measured. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each molecule. The propoxy group itself would contribute to descriptors like molecular weight, logP (lipophilicity), and molar refractivity. Using statistical methods like Multiple Linear Regression (MLR), a model would be built to predict activity based on these descriptors. The statistical quality of the model is typically assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ijpsr.com
Virtual Screening and Rational Design of Novel Indole Scaffolds
Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This method, combined with rational design, accelerates the discovery of novel drug candidates. The indole-3-carbaldehyde framework serves as an excellent starting scaffold for such endeavors.
The process of rational design involves modifying a known scaffold to enhance its biological activity, selectivity, or pharmacokinetic properties. nih.govmdpi.com For example, starting with the this compound core, medicinal chemists can computationally explore the effects of adding different functional groups at other positions of the indole ring (such as the N1 position) or modifying the aldehyde group.
Virtual screening campaigns can employ both ligand-based and structure-based methods. In a structure-based approach, a library of compounds, which could include many derivatives of this compound, would be docked into the binding site of a target protein. The compounds are then ranked based on their docking scores and predicted binding interactions, and the top-ranked "hits" are selected for experimental testing. nih.gov This approach has been successfully used to identify indole derivatives as inhibitors for targets like the SARS-CoV-2 main protease. nih.gov By understanding the structure-activity relationships from these computational studies, novel and more potent indole-based therapeutic agents can be rationally designed. acs.org
Future Research Perspectives and Interdisciplinary Applications
Development of Advanced Synthetic Strategies for Complex 5-Propoxy-1H-Indole Derivatives
While classic methods like the Fischer, Bischler, and Hemetsberger syntheses provide foundational routes to the indole (B1671886) core, future research will likely focus on more advanced and divergent strategies to build upon the 5-propoxy-1H-indole-3-carbaldehyde framework. chim.it The development of small-molecule libraries from complex natural products is a powerful tool for discovering new therapeutic agents. nih.gov Strategies like complexity-to-diversity (Ctd), which use a complex and readily available starting material to generate a library of structurally diverse compounds, could be applied. nih.gov For instance, yohimbine, a complex indole alkaloid, has been successfully used as a starting point for Ctd strategies. nih.gov
Future synthetic endeavors could involve:
Late-Stage Functionalization: The development of regioselective C-H bond functionalization techniques would allow for the direct modification of the indole core or the propoxy chain, enabling the rapid generation of diverse analogues without requiring de novo synthesis for each new compound. researchgate.net
Photocatalysis and Electrochemistry: These modern synthetic tools offer mild and efficient conditions for carrying out transformations that are often challenging using traditional thermal methods. They could be employed to forge new bonds and introduce complex functionalities onto the 5-propoxy-1H-indole scaffold.
Biomimetic Synthesis: Mimicking the biosynthetic pathways of complex indole alkaloids can provide inspiration for novel synthetic routes, potentially leading to the discovery of new molecular skeletons with unique biological activities. nih.gov The aldehyde group at the C3 position serves as a versatile handle for a variety of transformations, including condensations and multicomponent reactions, to construct highly functionalized indole derivatives. easychair.org
Elucidation of Novel Biological Targets and Mechanistic Pathways for Indole-Based Compounds
The indole nucleus is a cornerstone of many therapeutic agents, and its derivatives are known to interact with a wide array of biological targets. researchgate.netnih.gov Research indicates that indole-based compounds exhibit broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net
Future investigations into derivatives of this compound could focus on:
Protein Kinase Inhibition: Many indole derivatives have been identified as potent inhibitors of protein kinases, such as PI3Kα and EGFR, which are crucial targets in cancer therapy. nih.govresearchgate.net Molecular docking studies have confirmed that indole-2-carboxamides can fit into the kinase catalytic sites. nih.govresearchgate.net Derivatives of this compound could be designed and screened for activity against various kinases implicated in disease.
Tubulin Polymerization Inhibition: The indole-chalcone scaffold has been shown to inhibit tubulin polymerization, a validated anticancer strategy. nih.gov The structural features of this compound could be elaborated to create compounds that interfere with microtubule dynamics.
Receptor Modulation: The structural similarity of the indole core to neurotransmitters like serotonin (B10506) has led to the development of drugs targeting serotonin receptors, such as the antiemetic agent ondansetron (B39145) which targets 5-HT3 receptors. mdpi.comyoutube.com Novel derivatives could be explored for their potential to modulate various central nervous system and peripheral receptors.
Mechanistic Studies: Elucidating the precise mechanism of action is critical. For example, some indole derivatives act as allosteric inhibitors of enzymes like 15-lipoxygenase (ALOX15), offering substrate-specific inhibition. nih.gov Understanding how the substitution pattern of this compound and its future derivatives influences interactions with biological targets will be crucial for developing selective and potent therapeutic agents. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indole Chemical Biology Research
For the study of this compound and its derivatives, AI and machine learning (ML) can be applied to:
De Novo Drug Design: Generative AI models can design novel molecular structures based on the 5-propoxy-1H-indole scaffold with optimized properties for specific biological targets. harvard.edu These algorithms can explore a vast chemical space to identify candidates with high predicted activity and favorable pharmacokinetic profiles. nih.gov
Predictive Modeling: ML algorithms can be trained on existing data from indole compounds to predict biological activities, toxicity, and physicochemical properties. nih.gov This can help prioritize which derivatives to synthesize and test, saving time and resources.
Reaction Optimization and Synthesis Planning: AI can predict the optimal conditions for chemical reactions and even devise entire synthetic routes. nih.govillinois.edu By analyzing successful and unsuccessful reactions from chemical literature and internal databases, machine learning models can suggest catalysts, solvents, and temperatures to maximize the yield of complex indole derivatives. illinois.edu This approach shrinks the enormous "haystack" of possible reaction conditions, making it easier to find the "needle" of optimal synthesis. illinois.edu
Potential Applications in Material Science and Organic Electronics (e.g., Fluorescent Probes, OLEDs)
The electronic properties of the indole ring make it an attractive component for advanced materials. The donor-π-acceptor (D-π-A) architecture is a key design concept for creating molecules with interesting photophysical properties. mdpi.com In this compound, the electron-donating propoxy group and the electron-accepting carbaldehyde group, connected by the π-conjugated indole system, form a natural D-π-A structure.
This inherent architecture suggests significant potential in:
Fluorescent Probes and Chemosensors: Indole-based compounds are known to exhibit strong fluorescence and have been developed as probes for detecting metal ions like Cu²⁺ and Zn²⁺, as well as biologically relevant molecules like hydrogen peroxide. sjp.ac.lkmdpi.comnih.gov The fluorescence properties are often modulated by mechanisms such as internal charge transfer (ICT) and photoinduced electron transfer (PET). sjp.ac.lk Modifications to the this compound structure could lead to highly sensitive and selective probes for various analytes, with applications in environmental monitoring and bioimaging. mdpi.commdpi.com
Organic Light-Emitting Diodes (OLEDs): The same electronic properties that make indoles good fluorophores also make them suitable candidates for use in OLEDs. Poly(5-hydroxyindole) has been investigated as a material for supercapacitors, indicating the potential for indole polymers in electronic devices. researchgate.net By tuning the molecular structure of 5-propoxy-1H-indole derivatives, it may be possible to develop new emitters or host materials for more efficient and stable OLED displays.
Biotechnological Approaches for Indole Metabolite Production and Engineering
Industrial biotechnology offers a sustainable alternative to chemical synthesis for producing valuable compounds. era-learn.eu Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli has been successfully used to produce indole from L-tryptophan. nih.gov
Future research could explore the biotechnological production of this compound or related precursors through several strategies:
Engineered Biosynthetic Pathways: The L-tryptophan biosynthetic pathway in microbial hosts could be engineered to produce modified indole cores. researchgate.net This involves identifying and introducing enzymes, such as oxygenases and methyltransferases (or, in this case, enzymes capable of propoxylation), that can functionalize the indole ring at the desired position. nih.gov
Heterologous Expression in Plants: Transient expression in plants like Nicotiana benthamiana has emerged as a powerful platform for producing complex plant natural products, including monoterpene indole alkaloids (MIAs). mdpi.commpg.de It is possible to engineer the entire indole glucosinolate biosynthesis pathway into a noncruciferous plant. nih.gov This system could potentially be adapted to produce functionalized indoles by introducing the necessary biosynthetic genes.
Precursor-Directed Biosynthesis: This approach involves feeding a microbial or plant-based production system with a synthetic precursor that is structurally similar to a natural intermediate. The host's enzymes then modify this precursor to generate a novel, "unnatural" natural product. This could be a viable strategy for producing complex derivatives from a biotechnologically produced 5-propoxy-indole core.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 5-propoxy-1H-indole-3-carbaldehyde?
- Answer : The synthesis typically involves the Vilsmeier-Haack reaction, where indole derivatives react with POCl₃ and DMF under controlled anhydrous conditions. Key steps include:
- Temperature control : Maintain 0–5°C during formylation to minimize side reactions .
- pH adjustment : Neutralize excess POCl₃ with NaOH (aqueous) after formylation to stabilize intermediates .
- Protection of reactive sites : Use propoxy groups to block competing substitution positions, as seen in analogous 5-substituted indole carbaldehydes .
- Validation : Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients.
Q. How is structural confirmation achieved for this compound?
- Answer : Multimodal characterization is critical:
- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., aldehyde proton at ~10 ppm, indole C3 resonance) to structurally related compounds like 5-methoxy-1H-indole-3-carbaldehyde .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .
- X-ray crystallography : Refine crystal structures using SHELXL for precise bond-length/angle analysis, especially for polymorph identification .
Q. What functionalization strategies are effective for the aldehyde group in this compound?
- Answer : The aldehyde moiety undergoes nucleophilic addition or condensation:
- Schiff base formation : React with primary amines (e.g., hydrazines) in ethanol/glacial acetic acid to form hydrazide derivatives .
- Reductive amination : Use NaBH₃CN or Hantzsch ester to stabilize imine intermediates .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound analogs?
- Answer : Discrepancies in NMR/IR spectra (e.g., aldehyde stretching frequencies) may arise from solvent polarity or tautomerism. Mitigate by:
- DFT calculations : Simulate vibrational spectra (B3LYP/6-311+G(d,p)) and compare to experimental IR data .
- Solvent-effect modeling : Use COSMO-RS to predict chemical shift variations in polar vs. nonpolar solvents .
Q. What experimental designs are optimal for studying the propoxy group’s stereoelectronic effects on reactivity?
- Answer :
- Competitive substitution studies : Compare reaction rates of 5-propoxy vs. 5-methoxy analogs in electrophilic substitution (e.g., nitration) .
- Hammett analysis : Correlate substituent σ values with reaction kinetics to quantify electronic contributions .
- X-ray charge-density maps : Analyze electron distribution at the C3 position using high-resolution crystallography (SHELXL refinement) .
Q. How can researchers address inconsistencies in biological activity data across analogs?
- Answer : Variability in bioassay results (e.g., anti-inflammatory IC₅₀) may stem from impurities or assay conditions.
- Purity validation : Use HPLC-MS with >98% purity thresholds, as emphasized in indole derivative studies .
- Dose-response standardization : Normalize data to reference compounds (e.g., indomethacin) and replicate assays in triplicate .
Q. What advanced techniques elucidate binding interactions between this compound and protein targets?
- Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for enzyme-inhibitor complexes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
Q. How can researchers leverage structural analogs to predict metabolic pathways?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
